molecular formula C8H14O B14343999 3-(Ethoxymethylidene)pent-1-ene CAS No. 100507-77-5

3-(Ethoxymethylidene)pent-1-ene

Cat. No.: B14343999
CAS No.: 100507-77-5
M. Wt: 126.20 g/mol
InChI Key: PAPDCCJJPYTXSB-UHFFFAOYSA-N
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Description

3-(Ethoxymethylidene)pent-1-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between the first and second carbon atoms and an ethoxymethylidene group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethylidene)pent-1-ene can be achieved through several methods. One common approach involves the reaction of 3-penten-1-ol with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylidene)pent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form diols.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 3-(Ethoxymethylidene)pentane.

    Substitution: The ethoxymethylidene group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of 3-(Ethoxymethylidene)pentane.

    Substitution: Formation of substituted alkenes with various functional groups.

Scientific Research Applications

3-(Ethoxymethylidene)pent-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylidene)pent-1-ene involves its interaction with various molecular targets. The double bond in the compound can participate in electrophilic addition reactions, while the ethoxymethylidene group can undergo nucleophilic substitution. These interactions can lead to the formation of new compounds with different properties and activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethylidene)pent-1-ene: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Ethoxymethylidene)hex-1-ene: Similar structure but with an additional carbon atom in the chain.

    3-(Ethoxymethylidene)but-1-ene: Similar structure but with one less carbon atom in the chain.

Uniqueness

3-(Ethoxymethylidene)pent-1-ene is unique due to the presence of both an ethoxymethylidene group and a double bond in its structure

Properties

IUPAC Name

3-(ethoxymethylidene)pent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-8(5-2)7-9-6-3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPDCCJJPYTXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=COCC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30760802
Record name 3-(Ethoxymethylidene)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100507-77-5
Record name 3-(Ethoxymethylidene)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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